N-cyclobutyl-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-cyclobutyl-N'-[2-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C12H13F3N2O and its molecular weight is 258.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.09799753 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Monitoring and Remediation
One significant application of urea derivatives is in the environmental monitoring and remediation field. Triclocarban, a polychlorinated phenyl urea pesticide used as an antibacterial additive in personal care products, has been analyzed in aquatic samples using liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS). This method allows for the determination of triclocarban concentrations in water resources, helping to assess its environmental impact due to its extensive use and potential as an underreported contaminant (Halden & Paull, 2004).
Agricultural Chemistry
Urea derivatives have been identified for their cytokinin-like activity, which influences plant growth and development. For example, N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are known to significantly enhance adventitious root formation and are used extensively in in vitro plant morphogenesis studies. This application underscores the potential of urea derivatives in agricultural practices to improve plant propagation and health (Ricci & Bertoletti, 2009).
Pharmaceutical Research
In pharmaceutical research, urea derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines, indicating potential applications in cancer therapy. For instance, a series of N-aryl-N'-(2-chloroethyl)ureas have been studied for their ability to alter the cytoskeleton by inducing microtubule depolymerization, showcasing a novel class of antimitotic agents (Mounetou et al., 2001).
Bioconjugation and Chemical Biology
Urea structures have also been applied in bioconjugation and chemical biology for the synthesis of complex molecules. For instance, N,N-diethylurea (DEU) was found to catalyze amidation reactions between aryl azides and aldehydes under mild conditions, opening up avenues for selective modifications of biochemical structures (Xie, Ramström, & Yan, 2015).
Properties
IUPAC Name |
1-cyclobutyl-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-6-1-2-7-10(9)17-11(18)16-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWGYRJBWVMIFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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